1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)-
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Overview
Description
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Preparation Methods
The synthesis of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- typically involves the cyclization of 1,3-diamines, 1,2-aminoamide (β-aminoamide), or 1,2-aminonitrile (β-aminonitrile) compounds with phosphorus halides and sulfides . The reaction conditions often include the use of phosphoryl halide, phosphorus pentasulfide, or Lawesson’s reagent as phosphorylating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may produce phosphines.
Scientific Research Applications
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, which can modulate various biochemical processes. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-: This compound has a similar structure but differs in the substitution pattern on the ring.
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(octyloxy)-: Another related compound with different substituents and additional ring structures.
Benzene, 1,3-bis(1,1-dimethylethyl)-: Although not a diazaphosphorine, this compound shares the tert-butyl substituents and can be used for comparison in terms of steric effects.
The uniqueness of 1,3,2-Diazaphosphorine, 4,6-bis(1,1-dimethylethyl)- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
184243-13-8 |
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Molecular Formula |
C11H19N2P |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
4,6-ditert-butyl-1,3,2-diazaphosphinine |
InChI |
InChI=1S/C11H19N2P/c1-10(2,3)8-7-9(11(4,5)6)13-14-12-8/h7H,1-6H3 |
InChI Key |
BXCHDFGELAPRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NP=N1)C(C)(C)C |
Origin of Product |
United States |
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